REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8](CC1C=CC=CC=1)[C:7](C)=[C:6]2[CH2:20][C:21]([NH:23][NH2:24])=[O:22].[CH2:25]([O:27][C:28](=O)[CH2:29]C1C2C(=CC=C(OC)C=2)N(CC2C=CC=CC=2)C=1C)[CH3:26].NN>CO>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[CH:11][CH:10]=2)[C:6]([CH2:20][C:21]([NH:23][NH2:24])=[O:22])=[CH:7]1.[CH3:26][CH2:25][O:27][CH2:28][CH3:29]
|
Name
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5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
COC=1C=C2C(=C(N(C2=CC1)CC1=CC=CC=C1)C)CC(=O)NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)NN
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |